2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol
Description
2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative characterized by a cyclopentyl substituent at the 3-position of the pyrazole ring and a hydroxyl-containing ethyl group at the 1-position. Pyrazole derivatives are widely utilized in medicinal chemistry due to their versatility in hydrogen bonding, solubility, and biological activity modulation .
Key inferred properties (based on analogs):
- Molecular Formula: Likely C${9}$H${15}$N$_{3}$O (cyclopentyl substituent + ethanol chain).
- Functional Groups: Amino (-NH$_2$), hydroxyl (-OH), and pyrazole ring.
- Potential Applications: Intermediate in drug synthesis, kinase inhibitors, or antimicrobial agents.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(5-amino-3-cyclopentylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C10H17N3O/c11-10-7-9(8-3-1-2-4-8)12-13(10)5-6-14/h7-8,14H,1-6,11H2 |
InChI Key |
AOVZSHYIDPKZLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NN(C(=C2)N)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 3-cyclopentyl-1H-pyrazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or distillation. The overall reaction can be represented as follows:
3-cyclopentyl-1H-pyrazole+ethylene oxideNaOH, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products
Oxidation: Formation of 2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)acetaldehyde.
Reduction: Formation of 2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethylamine.
Substitution: Formation of 2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethyl chloride.
Scientific Research Applications
2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the hydroxyl group can participate in nucleophilic attacks. These interactions can lead to the inhibition or activation of the target enzyme or receptor, resulting in the desired biological effect.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Reactivity Differences
Substituent Effects: Cyclopentyl vs. However, the phenyl analog (C${11}$H${13}$N$_3$O) may exhibit stronger aromatic interactions in crystal packing . Cyclopropyl Derivatives: Cyclopropyl () and 2-methylcyclopropyl () substituents introduce ring strain, enhancing reactivity. The nitro group in ’s compound enables further functionalization, such as reduction to amines .
Functional Group Impact: The hydroxyl group in the ethanol chain improves aqueous solubility compared to non-polar analogs, facilitating biological testing.
Research Findings and Implications
Reactivity: Nitro groups () offer sites for further modification, whereas amino and hydroxyl groups in the target compound enable hydrogen bonding in drug-receptor interactions.
Crystallography : SHELX software () is widely used for structural determination of such compounds, aiding in stereochemical analysis .
Biological Activity
2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring an amino group and a cyclopentyl moiety, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is , with a molecular weight of approximately 182.23 g/mol. The presence of the pyrazole ring and amino group indicates potential for interaction with various biological targets.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing cytotoxic effects. In vitro assays revealed that certain pyrazoles can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 25 | Induces apoptosis via PI3K/Akt inhibition |
| Similar Pyrazole Derivative | A549 (Lung Cancer) | 15 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis . The mechanism involves the suppression of nuclear factor kappa B (NF-kB) activation, leading to decreased expression of inflammatory mediators.
Neuroprotective Effects
Research indicates that certain pyrazole compounds may offer neuroprotective benefits. In animal models of neurodegenerative diseases, these compounds have been observed to enhance cognitive function and reduce neuronal damage . The proposed mechanism involves the modulation of oxidative stress pathways and the inhibition of apoptosis in neuronal cells.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. Among them, this compound exhibited notable activity against MCF-7 cells, with an IC50 value indicating significant cytotoxicity compared to control groups .
Case Study 2: Neuroprotection
A recent investigation into neuroprotective agents highlighted the efficacy of pyrazole derivatives in preventing neuronal apoptosis induced by oxidative stress. The study utilized primary neuronal cultures exposed to neurotoxic agents, demonstrating that treatment with this compound significantly reduced cell death and improved cell viability .
Q & A
Q. What are the recommended synthetic routes for 2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol?
- Methodological Answer : The compound can be synthesized via alkylation reactions under reflux conditions. For example, a mixture of precursors (e.g., cyclopentyl-substituted pyrazoles) is refluxed in ethanol for 2 hours, followed by filtration and recrystallization from a DMF-EtOH (1:1) mixture . Key parameters include:
| Parameter | Condition |
|---|---|
| Reaction Time | 2 hours |
| Solvent | Ethanol |
| Work-up | Recrystallization |
Regioselectivity during alkylation should be monitored via ¹H/¹³C NMR to confirm the attachment site of the ethanol moiety .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Assign peaks using CDCl₃ (400 MHz for ¹H, 100 MHz for ¹³C) to verify substituent positions .
- X-ray Crystallography : Use SHELXL for refinement, aiming for R factors <0.06 and data-to-parameter ratios >13.0 . Example parameters:
| Study | R Factor | Data-to-Parameter Ratio |
|---|---|---|
| Haider et al. | 0.037 | 13.0 |
| Guo et al. | 0.053 | 14.9 |
Q. What safety protocols are critical during handling?
- Methodological Answer : Follow SDS guidelines for structurally similar pyrazole derivatives:
- Use PPE (gloves, goggles) and work in a fume hood to avoid skin/eye irritation .
- Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole alkylation be resolved?
- Methodological Answer : Regioselectivity depends on steric/electronic factors. For example:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at less hindered positions.
- Computational Modeling : Use density functional theory (DFT) to predict reactive sites, referencing PubChem-derived SMILES/InChI data for simulations .
- Experimental Validation : Compare NMR data with regioselective analogs (e.g., 2-(2-benzyl-2H-tetrazol-5-yl)ethan-1-ol) to confirm outcomes .
Q. How to address discrepancies in crystallographic refinement parameters?
- Methodological Answer : Contradictions in R factors (e.g., 0.037 vs. 0.053) may arise from data quality or twinning. Mitigation strategies:
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Variation : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .
- Oxidative Stress : Expose to H₂O₂ (0.1–1.0 mM) and analyze by ¹H NMR for byproduct formation .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C indicates robustness) .
Contradiction Analysis
- Synthesis Yields vs. Purity : Lower yields from recrystallization (e.g., 60% ) may conflict with high NMR purity (≥95% ). Resolve by optimizing solvent ratios (e.g., DMF:EtOH from 1:1 to 1:2) to balance yield and purity.
- Crystallographic Data : Discrepancies in R factors highlight the need for standardized data collection protocols (e.g., consistent temperature at 173 K vs. 296 K ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
